![molecular formula C19H18N2OS2 B299439 N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299439.png)
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as DMTA, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant enzymes. Furthermore, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the activity of antioxidant enzymes. Additionally, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have reported that N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide reduces inflammation and oxidative stress in animal models of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. Additionally, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One direction is the development of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide and its potential interactions with other signaling pathways. Furthermore, studies are needed to optimize the synthesis of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide and improve its solubility and bioavailability.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the reaction of 2,3-dimethylaniline with 4-phenyl-2-thiocyanatobenzimidazole in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. The synthesis of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported in several scientific journals, and its purity and yield have been optimized through various methods.
科学研究应用
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been studied for its potential pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer effects. Several studies have reported that N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has demonstrated anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
属性
产品名称 |
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C19H18N2OS2 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18N2OS2/c1-13-7-6-10-16(14(13)2)20-18(22)12-24-19-21-17(11-23-19)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,22) |
InChI 键 |
XTYNIWYDZBGAKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B299356.png)
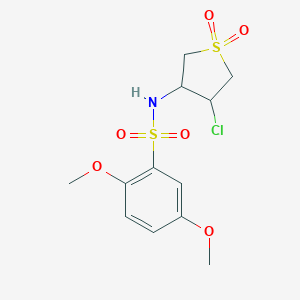
![3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299358.png)
![3-(1-Adamantyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B299359.png)
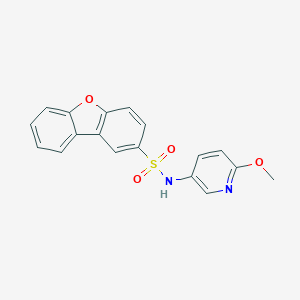
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B299362.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylcyclopropanecarboxamide](/img/structure/B299363.png)
![N-[3-(4-ethylphenoxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B299366.png)
![N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299368.png)
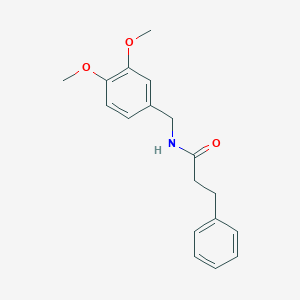
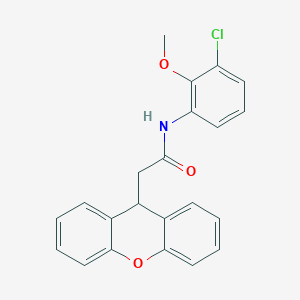
![N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299376.png)
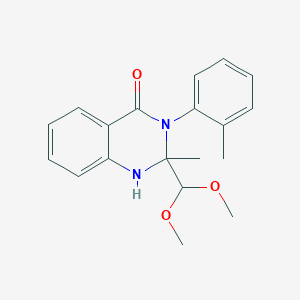
![N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299380.png)